3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid
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Overview
Description
3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid is an organic compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.18 g/mol It is characterized by the presence of a fluorine atom at the 3-position and a pyrazolyl group at the 4-position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with 4-pyrazolecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a base (e.g., potassium carbonate), and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom and the pyrazolyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrazolyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid: Similar structure but with a different position of the pyrazolyl group.
4-(1H-Pyrazol-4-yl)benzoic acid: Lacks the fluorine atom at the 3-position.
2-Fluoro-4-(1H-pyrazol-5-yl)benzoic acid: Fluorine atom at the 2-position and pyrazolyl group at the 5-position.
Uniqueness
3-Fluoro-4-(1H-pyrazol-4-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrazolyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-fluoro-4-(1H-pyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-9-3-6(10(14)15)1-2-8(9)7-4-12-13-5-7/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
AQNLQWRXKRGLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=CNN=C2 |
Origin of Product |
United States |
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